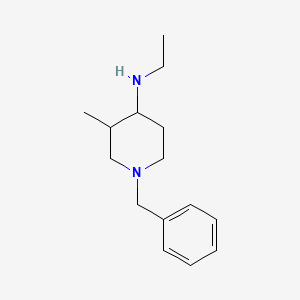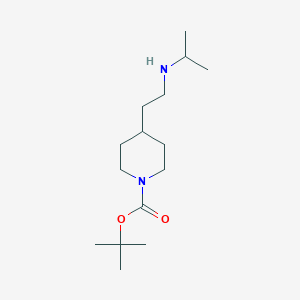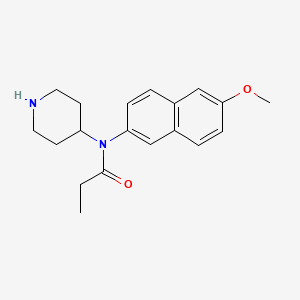
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, a piperidine ring, and a propionamide moiety. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide typically involves the reaction of 6-methoxy-2-naphthylamine with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure involves:
Step 1: Reacting 6-methoxy-2-naphthylamine with piperidine in the presence of a base such as triethylamine.
Step 2: Adding propionyl chloride dropwise to the reaction mixture while maintaining a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthyl derivatives.
Reduction: Formation of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propanol.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential drug candidate for the treatment of inflammatory diseases and bacterial infections .
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical properties make it valuable for the production of various industrial products.
Wirkmechanismus
The mechanism of action of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Methoxynaphthalen-2-yl)acetamide: Similar structure but with an acetamide moiety instead of propionamide.
4-Bromobenzyl 2-(6-Methoxy-naphthalen-2-yl)propanoate: Contains a bromobenzyl group and a propanoate moiety.
2-(6-Methoxynaphthalen-2-yl)propionic acid: Similar naphthalene structure with a propionic acid moiety.
Uniqueness
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide stands out due to its combination of a methoxy-naphthalene core with a piperidine ring and a propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(6-methoxynaphthalen-2-yl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-19(22)21(16-8-10-20-11-9-16)17-6-4-15-13-18(23-2)7-5-14(15)12-17/h4-7,12-13,16,20H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
KOMNMNGUWFYBPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCNCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


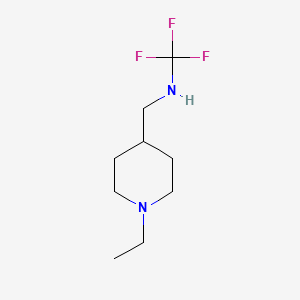
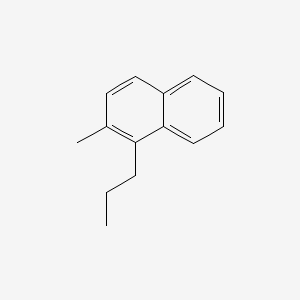
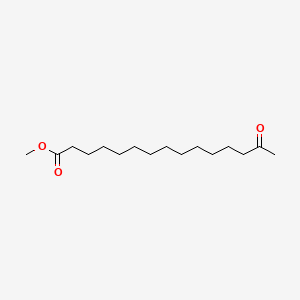
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
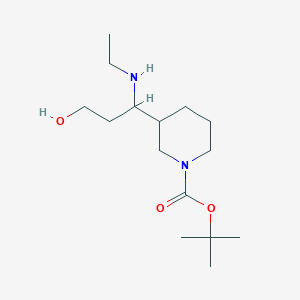
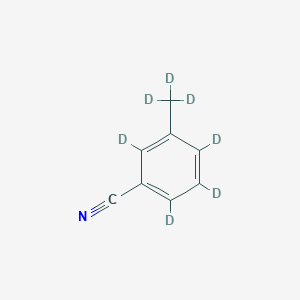
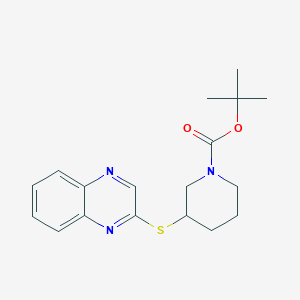
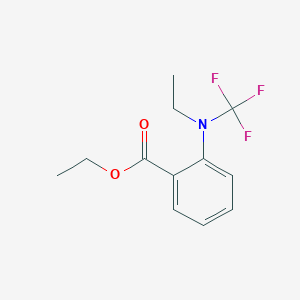
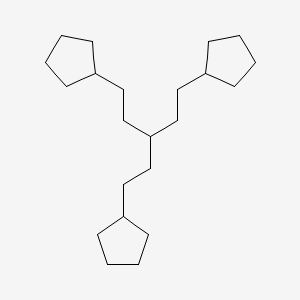
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)

